molecular formula C14H13ClN4O3 B2988066 Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate CAS No. 1883799-26-5

Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate

Cat. No.: B2988066
CAS No.: 1883799-26-5
M. Wt: 320.73
InChI Key: QVNKDRRHTCBQAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate is a complex organic compound with a molecular weight of 320.73 g/mol[_{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c21c?context=bbe). This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as amino, chloro, methyl, oxo, and carboxylate groups[{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... It is a derivative of pyrroloquinoline, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate typically involves multiple steps, starting with the construction of the pyrroloquinoline core[_{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c21c?context=bbe). One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the pyrroloquinoline skeleton[{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Subsequent functionalization steps introduce the amino, chloro, methyl, and carboxylate groups[{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3)[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology: Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate has shown potential biological activities, including antimicrobial and anticancer properties[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Research is ongoing to explore its applications in drug development.

Medicine: The compound's biological activities make it a candidate for the development of new therapeutic agents[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Its ability to interact with various molecular targets suggests potential use in treating diseases such as infections and cancer.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... Its unique structure and reactivity make it valuable for creating new materials with specific properties.

Mechanism of Action

The mechanism by which Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37c21c?context=bbe). These interactions can modulate biological pathways, leading to the observed biological activities[{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... The exact molecular targets and pathways involved are still under investigation, but research suggests that the compound may interact with enzymes, receptors, and other proteins.

Comparison with Similar Compounds

  • Ethyl 6,8-diamino-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate: Lacks the chloro group[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-3-carboxylate: Different position of the carboxylate group[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

  • Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-5-carboxylate: Different position of the carboxylate group[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de ....

Uniqueness: Ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo[4,3,2-de]quinoline-4-carboxylate is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity[_{{{CITATION{{{_1{ethyl 6,8-diamino-7-chloro-1-methyl-2-oxo-1,2-dihydropyrrolo4,3,2-de .... This arrangement allows for specific interactions with biological targets, making it distinct from its analogs.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 9,11-diamino-10-chloro-2-methyl-3-oxo-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O3/c1-3-22-14(21)6-4-5-7-11(18-6)9(16)8(15)10(17)12(7)19(2)13(5)20/h4H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNKDRRHTCBQAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C3C(=C1)C(=O)N(C3=C(C(=C2N)Cl)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.